Cas no 1134626-16-6 (2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide)

2-[(1,3-Benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic organic compound featuring a benzothiazole and pyrazole core, linked via an acetamide bridge. Its molecular structure suggests potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The benzothiazole moiety is known for its pharmacological relevance, including antimicrobial and antitumor properties, while the pyrazole ring contributes to binding affinity in enzyme inhibition. The compound's design allows for structural modifications, enabling fine-tuning of physicochemical properties for targeted applications. Its stability and synthetic accessibility make it a candidate for further investigation in drug discovery or biochemical studies.
2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide structure
1134626-16-6 structure
Product name:2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide
CAS No:1134626-16-6
MF:C27H24N4O2S
MW:468.570064544678
CID:5250912

2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • Z230135834
    • 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide
    • Acetamide, 2-(2-benzothiazolylmethoxy)-N-[[3-phenyl-1-(phenylmethyl)-1H-pyrazol-4-yl]methyl]-
    • Inchi: 1S/C27H24N4O2S/c32-25(18-33-19-26-29-23-13-7-8-14-24(23)34-26)28-15-22-17-31(16-20-9-3-1-4-10-20)30-27(22)21-11-5-2-6-12-21/h1-14,17H,15-16,18-19H2,(H,28,32)
    • InChI Key: FZYPTQBZVOLTQK-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1COCC(NCC1=CN(CC2C=CC=CC=2)N=C1C1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 640
  • Topological Polar Surface Area: 97.3
  • XLogP3: 4.5

2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01047717-1g
2-[(1,3-Benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide
1134626-16-6 95%
1g
¥4942.0 2023-04-05
Enamine
EN300-366428-0.1g
2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide
1134626-16-6 95%
0.1g
$332.0 2023-03-02
Enamine
EN300-366428-1.0g
2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide
1134626-16-6 95%
1g
$0.0 2023-06-07
Enamine
EN300-366428-0.05g
2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide
1134626-16-6 95%
0.05g
$275.0 2023-03-02

Additional information on 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide

Research Briefing on 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide (CAS: 1134626-16-6)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of small-molecule compounds targeting specific biological pathways. Among these, the compound 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide (CAS: 1134626-16-6) has emerged as a promising candidate for further investigation. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

The compound, characterized by its unique benzothiazole and pyrazole moieties, has been the subject of several recent studies. Researchers have explored its role as a modulator of key cellular pathways, particularly those involved in inflammation and cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against specific kinases implicated in tumor progression, with an IC50 value in the nanomolar range. The study also highlighted its selectivity profile, which minimizes off-target effects.

In addition to its kinase inhibitory properties, 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide has shown promise in modulating inflammatory responses. A preclinical study conducted in 2024 revealed its ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This anti-inflammatory activity, coupled with its favorable pharmacokinetic properties, positions the compound as a potential candidate for the treatment of chronic inflammatory diseases.

The synthesis of this compound has also been optimized in recent years. A 2023 paper in Organic & Biomolecular Chemistry detailed a novel, high-yield synthetic route that improves scalability and reduces production costs. The method involves a key coupling reaction between the benzothiazole and pyrazole precursors, followed by selective acetylation. This advancement is critical for facilitating further preclinical and clinical development.

Despite these promising findings, challenges remain. The compound's solubility and bioavailability in vivo require further optimization, as noted in a 2024 pharmacokinetic study. Researchers are currently exploring prodrug strategies and formulation improvements to address these limitations. Additionally, ongoing toxicity studies aim to establish a comprehensive safety profile.

In conclusion, 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide (CAS: 1134626-16-6) represents a multifaceted compound with significant therapeutic potential. Its dual activity as a kinase inhibitor and anti-inflammatory agent, combined with recent synthetic advancements, underscores its value in drug discovery. Future research should focus on overcoming pharmacokinetic challenges and advancing the compound into clinical trials.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.